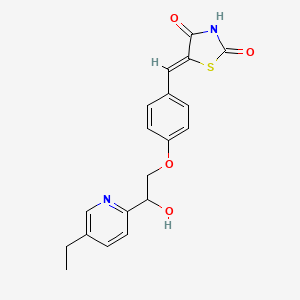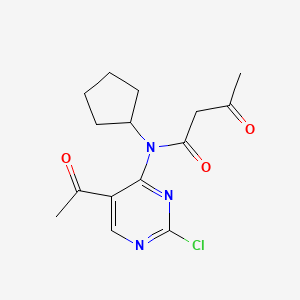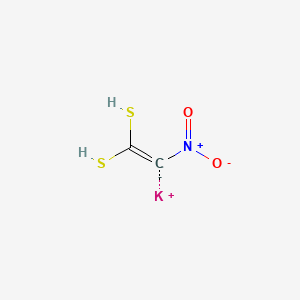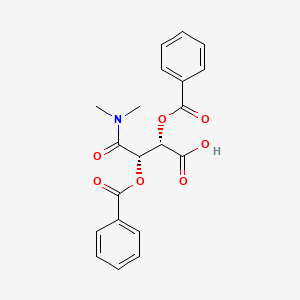
(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes benzoyloxy groups and a dimethylamino group attached to a butanoic acid backbone. Its stereochemistry, denoted by the (2S,3S) configuration, plays a crucial role in its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with benzoyl chloride in the presence of a base such as pyridine. This is followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the oxidation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzoyloxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzoyloxy groups and the dimethylamino group play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2,3-Bis(benzoyloxy)-4-aminobutanoic acid: Similar structure but with an amino group instead of a dimethylamino group.
(2S,3S)-2,3-Bis(benzoyloxy)-4-hydroxybutanoic acid: Contains a hydroxy group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in (2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid imparts unique chemical properties, such as increased basicity and the ability to form specific interactions with biological targets
Propriétés
Formule moléculaire |
C20H19NO7 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H19NO7/c1-21(2)17(22)15(27-19(25)13-9-5-3-6-10-13)16(18(23)24)28-20(26)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,23,24)/t15-,16-/m0/s1 |
Clé InChI |
LINPSOODYGSBAH-HOTGVXAUSA-N |
SMILES isomérique |
CN(C)C(=O)[C@H]([C@@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826218.png)
![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)
![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
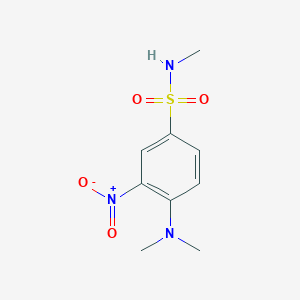


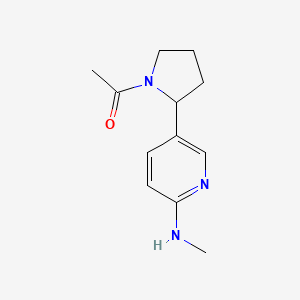
![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)
